Indobufen Sodium

antiplatelet therapy bleeding risk cardiovascular safety

Indobufen Sodium is a reversible platelet COX inhibitor, offering a safer bleeding profile (37% lower bleeding risk) and better GI tolerability than aspirin. Unlike irreversible inhibitors, its antiplatelet effect recovers within 24h. Essential for research in high bleeding risk patients, DAPT optimization, and neuroprotection after stroke. Sourced for laboratories requiring specific, predictable pharmacodynamics.

Molecular Formula C18H16NNaO3
Molecular Weight 317.3 g/mol
CAS No. 94135-04-3
Cat. No. B12301368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndobufen Sodium
CAS94135-04-3
Molecular FormulaC18H16NNaO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+]
InChIInChI=1S/C18H17NO3.Na/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20;/h3-10,15H,2,11H2,1H3,(H,21,22);/q;+1/p-1
InChIKeyMEWDXXPKUBKKJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indobufen Sodium (CAS 94135-04-3) Antiplatelet Compound: Key Attributes for Scientific Procurement


Indobufen sodium is a reversible platelet cyclooxygenase (COX) inhibitor that suppresses thromboxane A2 (TxA2) synthesis, functioning as an antiplatelet agent in the isoindolinyl phenyl-butyric acid derivative class [1]. Unlike irreversible COX inhibitors such as aspirin, its reversible binding to platelet COX allows for a more predictable offset of action, with platelet function recovering within 24 hours of discontinuation [1]. Indobufen sodium also exhibits a unique dual mechanism by down-regulating tissue factor (TF) expression in monocytes, an effect not observed with aspirin or clopidogrel [2].

Why Indobufen Sodium Cannot Be Replaced by Generic Antiplatelet Alternatives: Key Procurement Considerations


Despite sharing an antiplatelet indication with widely available generics like aspirin, clopidogrel, and ticlopidine, indobufen sodium possesses a distinct pharmacodynamic and clinical profile that precludes simple therapeutic substitution. The reversibility of its COX inhibition, its sparing of prostaglandin E2 (PGE2) synthesis [1], and its unique effect on monocyte tissue factor [2] differentiate it mechanistically. Furthermore, meta-analyses of clinical trial data demonstrate that substituting indobufen with aspirin, especially in specific patient populations, can lead to different safety outcomes, particularly concerning bleeding risk and gastrointestinal tolerability [3].

Quantitative Evidence for Indobufen Sodium Differentiation vs. Key Comparators


Reduced Risk of Any Bleeding Events: Indobufen vs. Aspirin at 1-Year

A systematic review and meta-analysis of 5 studies with 11,943 patients found that indobufen was associated with a significantly lower risk of any bleeding event at 1-year follow-up compared to aspirin [1].

antiplatelet therapy bleeding risk cardiovascular safety

Significant Reduction in Bleeding Events: Indobufen-Based vs. Aspirin-Based DAPT in Multivessel Disease

In a post-hoc analysis of the OPTION trial, patients with multivessel disease (MVD) receiving indobufen 100 mg BID plus clopidogrel 75 mg daily had a significantly lower risk of bleeding events compared to those on aspirin 100 mg daily plus clopidogrel [1].

dual antiplatelet therapy coronary artery disease bleeding risk

Improved Functional Outcome: Indobufen + Clopidogrel vs. Aspirin + Clopidogrel in Minor Stroke/TIA

The CARMIA trial, an open-label RCT in 182 patients with minor ischemic stroke or high-risk TIA, demonstrated that the combination of indobufen 100 mg BID and clopidogrel was associated with a significantly lower modified Rankin Scale (mRS) score at 3 months compared to aspirin 100 mg daily and clopidogrel [1].

cerebrovascular disease ischemic stroke TIA dual antiplatelet therapy

Preserved Ischemic Protection with Lower Bleeding Risk: Indobufen vs. Aspirin in ACS/PCI Patients

A propensity-matched cohort study of 612 elderly ACS patients post-PCI found that an indobufen-based DAPT regimen (indobufen 100 mg BID + clopidogrel) provided comparable 1-year ischemic protection to an aspirin-based regimen, but with a significantly lower incidence of upper gastrointestinal symptoms [1].

acute coronary syndrome percutaneous coronary intervention dual antiplatelet therapy gastrointestinal safety

Optimal Research and Industrial Use Cases for Indobufen Sodium Based on Quantitative Evidence


Investigating DAPT Regimens in High-Bleeding-Risk Populations

Based on the meta-analysis showing a 37% reduction in any bleeding event versus aspirin [1] and the OPTION trial data showing a 54% reduction in bleeding risk in MVD patients [2], indobufen sodium is ideally suited for research programs designing dual antiplatelet therapy regimens aimed at minimizing bleeding complications in patients with conditions like multivessel coronary disease or those at high bleeding risk (e.g., elderly, renal impairment).

Longitudinal Studies on Antiplatelet Therapy Adherence and Quality of Life

Given the consistent evidence of lower gastrointestinal adverse events with indobufen compared to aspirin across multiple studies [3][4], indobufen sodium is the compound of choice for studies investigating long-term adherence to antiplatelet therapy, patient-reported outcomes, and the pharmacoeconomic impact of reduced GI complications.

Cerebrovascular Disease Models Focusing on Functional Recovery

The CARMIA trial's finding of significantly improved functional outcomes (as measured by mRS) for indobufen plus clopidogrel over aspirin plus clopidogrel in minor stroke/TIA [5] positions indobufen sodium as a critical reagent for preclinical and clinical research exploring neuroprotective and recovery-enhancing mechanisms in acute cerebrovascular events.

Pharmacodynamic Studies on Reversible COX-1 Inhibition and TF Modulation

Indobufen's unique mechanism as a reversible COX-1 inhibitor that spares PGE2 synthesis and down-regulates monocyte tissue factor [6][7] makes it an essential tool for basic and translational research dissecting the non-platelet effects of antiplatelet agents, particularly in the context of inflammation, atherothrombosis, and the interplay between thrombosis and innate immunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indobufen Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.